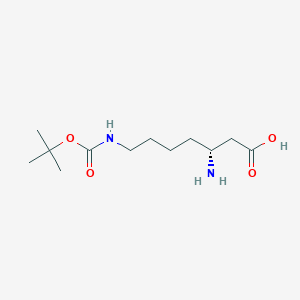

(R)-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid is a compound that features an amino group and a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during chemical transformations . This compound is of interest in various fields, including organic chemistry and peptide synthesis, due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction can be carried out in aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction conditions can vary, but common methods include:

- Stirring the amine and Boc2O in water at ambient temperature .

- Heating the mixture in tetrahydrofuran (THF) at 40°C .

- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .

Industrial Production Methods

Industrial production of Boc-protected amino acids often involves optimized reaction conditions to maximize yield and purity. The use of di-tert-butyl pyrocarbonate has been studied to understand the influence of reaction conditions on the synthesis of Boc derivatives . This approach allows for the efficient production of Boc-protected amino acids on a larger scale.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Coupling Reactions: Formation of peptide bonds using coupling reagents such as N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid, and methanol are commonly used for Boc deprotection.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

®-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

Peptide Synthesis: Employed in the synthesis of peptides and proteins due to its protected amino group.

Medicinal Chemistry: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

Industrial Applications: Utilized in the production of amino acid derivatives and other fine chemicals.

Wirkmechanismus

The mechanism of action of ®-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions . Upon deprotection, the free amine can participate in various reactions, such as peptide bond formation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-3-Amino-7-aminoheptanoic acid: Lacks the Boc protection, making it more reactive in certain conditions.

®-3-Amino-7-((benzyloxycarbonyl)amino)heptanoic acid: Uses a different protecting group (benzyloxycarbonyl) which has different deprotection conditions and stability.

Uniqueness

®-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid is unique due to the Boc protecting group, which provides stability under a variety of reaction conditions and can be selectively removed . This makes it particularly useful in multi-step organic synthesis and peptide chemistry.

Biologische Aktivität

(R)-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid, commonly referred to as Boc-Lysine, is a protected amino acid that plays a significant role in organic synthesis, particularly in peptide synthesis and medicinal chemistry. The tert-butoxycarbonyl (Boc) group serves as a protective mechanism for the amino group, allowing for selective reactions without interference from the amine functionality. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

- IUPAC Name : (3R)-3-amino-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid

- Molecular Formula : C₁₂H₂₄N₂O₄

- Molecular Weight : 260.33 g/mol

- CAS Number : 2165435-43-6

The biological activity of this compound is primarily attributed to its role as a building block in peptide synthesis. The Boc group protects the amino group during chemical reactions, which is crucial in synthesizing larger peptides and proteins. Upon deprotection, the amino group can participate in further reactions, including peptide bond formation.

Applications in Research and Medicine

-

Peptide Synthesis :

- Used extensively in solid-phase peptide synthesis (SPPS), where the Boc group allows for stepwise addition of amino acids.

- Facilitates the formation of complex peptides that may exhibit biological activity.

-

Medicinal Chemistry :

- Investigated for potential therapeutic applications due to its role in synthesizing bioactive peptides and compounds.

- Analogues of Boc-Lysine have been studied for their effects on histone deacetylases (HDAC), which are important targets in cancer therapy.

1. Synthesis and Evaluation of Desmethyl Azumamide Analogs

A study explored the synthesis of azumamide analogs, which included Boc-protected amino acids like this compound. The analogs were evaluated for their inhibitory effects on HDAC enzymes, revealing that structural modifications significantly influenced their potency against specific HDAC isozymes .

2. Structure–Activity Relationship Studies

Research has demonstrated that modifications to the Boc-protected amino acids can lead to variations in biological activity. For instance, changes to the side chains or backbone structure of analogs derived from this compound were shown to affect their interaction with target proteins involved in cellular regulation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (R)-3-Aminoheptanoic Acid | No Boc protection | Higher reactivity; less stable |

| (R)-3-Amino-7-(benzyloxycarbonyl)aminoheptanoic acid | Different protecting group | Varies in deprotection conditions; stability profile differs |

The presence of the Boc group provides enhanced stability under various reaction conditions compared to other protecting groups, making it a preferred choice in many synthetic pathways.

Eigenschaften

IUPAC Name |

(3R)-3-amino-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-12(2,3)18-11(17)14-7-5-4-6-9(13)8-10(15)16/h9H,4-8,13H2,1-3H3,(H,14,17)(H,15,16)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROHJZFRKSKYNH-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H](CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.